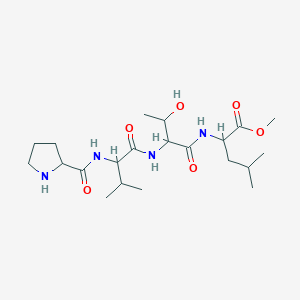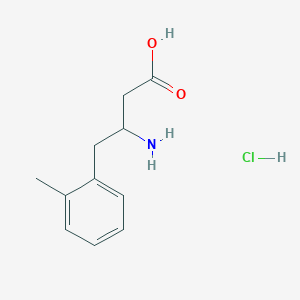
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound is characterized by the presence of a tetrahydroisoquinoline core with hydroxyl groups at the 7 and 8 positions, and it is typically available as a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions involve the cyclization of N-(haloalkyl)aryl derivatives under specific conditions. For instance, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce dihydro derivatives .
科学研究应用
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act on dopamine receptors or inhibit certain enzymes, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline-6,7-diol: This compound has hydroxyl groups at the 6 and 7 positions instead of the 7 and 8 positions, leading to different chemical and biological properties.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound has chlorine atoms at the 7 and 8 positions instead of hydroxyl groups, resulting in different reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
属性
CAS 编号 |
50357-74-9 |
|---|---|
分子式 |
C9H12BrNO2 |
分子量 |
246.10 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-2-1-6-3-4-10-5-7(6)9(8)12;/h1-2,10-12H,3-5H2;1H |
InChI 键 |
FDRZFCISVDDALN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)


![4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)
![2-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B12111947.png)
![Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-](/img/structure/B12111948.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)

